molecular formula C8H9ClN2O2 B2429084 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride CAS No. 2490412-94-5

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride

Cat. No.: B2429084
CAS No.: 2490412-94-5
M. Wt: 200.62
InChI Key: QIJLTRUYPBCQJN-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities and is often explored for its therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . FGFRs function through signal transduction pathways that are activated upon binding to fibroblast growth factors. This binding leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, which in turn activates downstream signaling . By inhibiting FGFRs, the compound disrupts these signaling pathways, leading to changes in cellular processes .

Biochemical Pathways

The compound affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating various cellular processes, including cell proliferation and migration, and angiogenesis . Abnormal activation of these pathways due to FGFR signaling can lead to the progression and development of several cancers .

Pharmacokinetics

Similar compounds have been shown to exhibit good stability in both simulated gastric fluid and simulated intestinal fluid . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and an increase in apoptosis . This can result in the inhibition of tumor growth in cancers where FGFR signaling is abnormally activated .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the gastrointestinal tract can affect the stability and absorption of the compound . Additionally, the presence of other medications or substances can potentially interact with the compound, affecting its efficacy and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yield reactions, and purification techniques to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Scientific Research Applications

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It is explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride is unique due to its specific functional groups and potential biological activities. Its carboxylic acid group and hydrochloride salt form contribute to its distinct chemical properties and reactivity .

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c11-8(12)6-2-1-5-3-4-9-7(5)10-6;/h1-2H,3-4H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJLTRUYPBCQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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